molecular formula C8H14N2O2 B1474830 Azetidin-3-yl(3-(hydroxymethyl)azetidin-1-yl)methanone CAS No. 1700221-42-6

Azetidin-3-yl(3-(hydroxymethyl)azetidin-1-yl)methanone

Cat. No. B1474830
CAS RN: 1700221-42-6
M. Wt: 170.21 g/mol
InChI Key: AOVVKHVPGYIGLM-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-(hydroxymethyl)azetidin-1-yl)methanone is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol. It is a derivative of azetidine, a four-membered saturated heterocycle containing one nitrogen atom .


Synthesis Analysis

The synthesis of azetidine derivatives has been described in various studies. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H14N2O2, which indicates the presence of 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Rearrangement

  • Azetidinones like 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones are studied for their potential as intermediates in synthesizing highly functionalized compounds. Their synthesis involves the Staudinger reaction and further evaluation in ring-opening reactions to yield methyl 2-alkoxy-4-(alkylamino)pentenoate and methyl 5-(alkylamino)pentenoate, highlighting their utility in organic synthesis (Dejaegher & de Kimpe, 2004).

Catalytic Applications

  • Enantiopure azetidinones are evaluated for their role in the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This demonstrates their importance in catalysis and asymmetric synthesis (Wang et al., 2008).

Nucleoside Analogs and Antiviral Evaluation

  • Azetidinones serve as nucleoside analogs, like [(2′S, 3′S)-bis(hydroxymethyl)azetidin-1-yl]pyrimidine nucleosides, exploring their potential as antiviral agents. The synthesis and evaluation of these compounds contribute to medicinal chemistry, particularly in the search for new antiviral drugs (Hosono et al., 1994).

Metabolic Studies

  • In metabolic studies, azetidinones like AZD1979 are analyzed for their metabolism, particularly focusing on glutathione-related metabolites. These studies provide insights into the metabolic pathways and potential therapeutic applications of azetidinone derivatives (Li et al., 2019).

Antibacterial and Anticonvulsant Activities

  • Novel azetidinone derivatives are synthesized and evaluated for their antibacterial and anticonvulsant activities. This research highlights the therapeutic potential of azetidinones in treating bacterial infections and convulsive disorders (Rajasekaran & Murugesan, 2006).

properties

IUPAC Name

azetidin-3-yl-[3-(hydroxymethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-5-6-3-10(4-6)8(12)7-1-9-2-7/h6-7,9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVVKHVPGYIGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N2CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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